molecular formula C₂₉H₂₈N₄O₂ B1191592 BI-853520

BI-853520

Cat. No.: B1191592
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.

Scientific Research Applications

Anti-Tumor Effects in Breast Cancer

BI-853520, a novel small chemical inhibitor of Focal Adhesion Kinase (FAK), has been found to significantly reduce primary tumor growth in preclinical mouse models of breast cancer. The inhibitor demonstrates anti-proliferative activity, indicating its potential as an effective approach in cancer therapy (Tiede et al., 2018).

Efficacy in Adenocarcinoma Xenograft Models

This compound has shown efficacy in various adenocarcinoma xenograft models. Its high sensitivity is linked to a mesenchymal tumor phenotype, characterized by loss of E-cadherin expression and specific microRNA expression profiles. This highlights its potential for targeted cancer therapy (Hirt et al., 2018).

Phase I Study in Nonhematologic Malignancies

A phase I study of this compound in patients with advanced or metastatic nonhematologic malignancies identified a maximum tolerated dose of 200 mg once daily. The study found that BI 853520 has a manageable and acceptable safety profile and modest antitumor activity (de Jonge et al., 2019).

Inhibition of Spheroid Formation and Orthotopic Tumor Growth

The inhibitor has been assessed for its effects on spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma. It inhibited spheroid growth and significantly reduced tumor weight in vivo, suggesting its potential effectiveness in treating this type of cancer (Laszlo et al., 2018).

Application in Solid Tumors

BI 853520 was evaluated in patients with metastatic or advanced solid tumors, including pancreatic adenocarcinoma and ovarian cancer. The study aimed to further determine its safety profile and pharmacodynamics in these contexts (Zer et al., 2015).

Efficacy in Multiple Human Cancer Xenograft Models

The inhibitor demonstrated efficacy in a variety of human tumor xenograft models, including carcinomas of the lung, ovary, pancreas, and prostate, as well as sarcomas. This indicates its potential for broad application in cancer treatment (Hirt et al., 2011).

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

Appearance

Solid powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.